JNJ-28312141 is a potent, orally active, small molecule inhibitor of colony-stimulating factor-1 receptor (CSF-1R) and FMS-related receptor tyrosine kinase-3 (FLT3) [, , ]. It plays a crucial role in scientific research as a tool to investigate the roles of CSF-1R and FLT3 in various biological processes, particularly in the context of tumor growth, inflammation, and immune responses.
Molecular Structure Analysis
The molecular structure of JNJ-28312141 is characterized by an arylamide core structure, with various substituents contributing to its binding affinity and pharmacological properties []. The presence of specific functional groups, such as the imidazole ring and the piperidine ring, plays a crucial role in its interaction with the target kinases.
Mechanism of Action
JNJ-28312141 exerts its biological effects primarily through the inhibition of CSF-1R and FLT3 [, , ].
Physical and Chemical Properties Analysis
Detailed analysis of the physical and chemical properties of JNJ-28312141 can be found in the literature []. Key properties include:
Applications
Cancer Research: JNJ-28312141 is extensively used in preclinical studies to investigate the role of CSF-1R and FLT3 in the development and progression of various cancers, including solid tumors [, , ], bone metastases [], and acute myeloid leukemia [, ]. It serves as a valuable tool to study tumor-associated macrophage infiltration, tumor angiogenesis, and the development of novel therapeutic strategies.
Inflammation Research: By inhibiting CSF-1R, JNJ-28312141 effectively reduces macrophage infiltration and activity in various inflammatory models, including collagen-induced arthritis []. It is utilized in research to understand the role of macrophages in inflammatory diseases and to explore the therapeutic potential of CSF-1R inhibition.
Related Compounds
AZD7507
Compound Description: AZD7507 is a potent and selective inhibitor of colony stimulating factor 1 receptor (CSF1R) that has shown efficacy in preclinical models of cancer and inflammatory diseases. It is orally bioavailable and exhibits a favorable pharmacokinetic profile. Similar to JNJ-28312141, AZD7507 reduces macrophage infiltration in tumor models. []
PLX3397
Compound Description: PLX3397 is a potent and selective inhibitor of CSF1R and c-Kit, both receptor tyrosine kinases. It has demonstrated efficacy in preclinical models of cancer and inflammatory diseases. PLX3397 is orally bioavailable and exhibits a favorable pharmacokinetic profile. PLX3397 is known to block macrophage/microglia stimulated glioblastoma invasion. []
Gefitinib
Compound Description: Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It is clinically approved for the treatment of certain types of non-small cell lung cancer (NSCLC). Gefitinib is known to block macrophage/microglia stimulated glioblastoma invasion. []
Semapimod
Compound Description: Semapimod is a selective inhibitor of p38 mitogen-activated protein kinase (p38 MAPK). It has shown efficacy in preclinical models of inflammatory diseases. Semapimod is known to block macrophage/microglia stimulated glioblastoma invasion. []
Compound Description: This compound is a potent CSF-1R inhibitor that served as a precursor to JNJ-28312141 in the drug discovery process. It exhibits anti-inflammatory activity and was instrumental in understanding the structure-activity relationship within this class of inhibitors. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
JNJ-28312141 is an orally active CSF1R inhibitor (Colony-stimulating factor-1 receptor, CRF1R) and also a FLT3 inhibitor. CSF1R is expressed by many tumors and is a growth factor for macrophages and mediates osteoclast differentiation. JNJ-28312141 represents a new agent with potential therapeutic activity in acute myeloid leukemia and in settings where CSF-1-dependent macrophages and osteoclasts contribute to tumor growth and skeletal events.
GW-3333 is a tumor necrosis factor-alpha (TNF)-Converting Enzyme (TACE) inhibitor. It is also an matrix metalloproteinase inhibitor. The efficacy of GW3333 suggests that dual inhibitors of TACE and matrix metalloproteinases may prove therapeutic as antiarthritics.
Potent and selective LXR agonist (EC50 values are 190 and 30 nM at hLXRα and hLXRβ, respectively). Reduces Ang II-mediated vasopressor responses in rats. Orally active. Anti-inflammatory, Hypolipidemic and antitumor agent. Active in vivo and in vitro. The liver X receptors, LXRα and LXRβ, are nuclear receptors that act as ligand-dependent transcription factors. They modulate cholesterol, fatty acids, and glucose homeostasis. GW 3965 is an orally-active agonist of LXRα and LXRβ, activating the human isoforms with EC50 values of 190 and 30 nM, respectively. It alters LXR-regulated gene expression in mice and rats, affecting pathways related to glucose and lipid metabolism. GW 3965 also affects inflammation and pressor responses through LXRα and LXRβ.5,6,7 A selective, orally active non-steroidal agonist for the liver X receptor (LXR) GW-3965 is a liver X receptor agonist. GW3965 represses the production of pro-inflammatory cytokines by murine mast cells. GW3965 improves recovery from mild repetitive traumatic brain injury in mice partly through apolipoprotein E. GW3965 reduces tissue factor production and inflammatory responses in human islets in vitro. GW3965 dose-dependently regulates lps-mediated liver injury and modulates posttranscriptional TNF-alpha production and p38 mitogen-activated protein kinase activation in liver macrophages.